Imidazo[1,2-a]pyrazin-3-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrazin-3-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-3-6-4-10-7-5-9-1-2-11(6)7/h1-2,4-5H,3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFPQELLPHZQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288883 | |
| Record name | Imidazo[1,2-a]pyrazine-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944896-61-1 | |
| Record name | Imidazo[1,2-a]pyrazine-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944896-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrazine-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Mechanisms for Imidazo 1,2 a Pyrazin 3 Ylmethanamine and Its Analogues
Strategies for Imidazo[1,2-a]pyrazine (B1224502) Ring System Construction
The assembly of the fused imidazo[1,2-a]pyrazine ring system can be achieved through several strategic approaches, ranging from classical condensation reactions to modern multicomponent and green chemistry methods.
Condensation Reactions for Core Synthesis
One of the most traditional and direct methods for constructing the imidazo[1,2-a]pyrazine skeleton is the condensation reaction between a 2-aminopyrazine (B29847) derivative and an α-halocarbonyl compound. nih.gov This reaction, often referred to as a heteroannulation reaction, proceeds via a two-step mechanism. Initially, the exocyclic nitrogen of the 2-aminopyrazine performs a nucleophilic attack on the α-carbon of the carbonyl compound, displacing the halide and forming an N-alkylated intermediate. This is followed by an intramolecular cyclization, where the endocyclic pyrazine (B50134) nitrogen attacks the carbonyl carbon, leading to the formation of a five-membered imidazole (B134444) ring fused to the pyrazine core after dehydration. acs.org
The reaction conditions for this condensation can vary, with some protocols employing basic conditions to facilitate the nucleophilic substitution and cyclization, while others proceed under neutral conditions with heating. nih.gov
Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyrazine Synthesis
| 2-Aminopyrazine Derivative | α-Haloketone | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Amino-3-chloropyrazine | α-Bromo aryl ketones | Methanol, Reflux | 2-Aryl-8-chloroimidazo[1,2-a]pyrazines | Good | nih.gov |
| 2-Aminopyrazine | α-Halogenocarbonyl compounds | Not specified | Substituted imidazo[1,2-a]pyrazines | Variable | nih.gov |
Intramolecular Cyclization Approaches
Intramolecular cyclization represents another strategic pathway to the imidazo[1,2-a]pyrazine core, where a pre-functionalized pyrazine derivative is induced to cyclize. For instance, the formation of imidazo[1,2-a]pyrazine-3,6-diones involves the intramolecular condensation of an N-acylated diketopiperazine, which itself is derived from amino acid fragments. nih.gov While this specific example leads to a dione (B5365651) derivative, the underlying principle of cyclizing a suitably substituted pyrazine precursor is a valid strategy for accessing the core ring system. rsc.org These reactions often require high temperatures or the use of potent dehydrating agents to facilitate the ring closure.
Oxidative Cyclization Methodologies
Oxidative cyclization is a powerful tool in heterocyclic synthesis where a C-N or C-C bond is formed concurrently with an oxidation step. In the context of imidazo[1,2-a]pyrazine synthesis, this could involve the oxidative coupling of a 2-aminopyrazine with a suitable two-carbon synthon, such as an acetophenone. organic-chemistry.org Copper-catalyzed aerobic oxidative methods have been reported for the synthesis of the related imidazo[1,2-a]pyridines, and these principles are applicable to pyrazine precursors. organic-chemistry.org The mechanism often involves the formation of an intermediate that undergoes an intramolecular cyclization, followed by an oxidation event to achieve the final aromatic heterocyclic system.
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials.
Groebke-Blackburn-Bienaymé (GBB) Reaction: The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]azines. thieme-connect.comnih.gov This one-pot, three-component condensation involves a 2-aminoazine (such as 2-aminopyrazine), an aldehyde, and an isocyanide. nih.govorganic-chemistry.org The reaction is typically catalyzed by a Lewis or Brønsted acid (e.g., Sc(OTf)₃, p-toluenesulfonic acid, HClO₄). nih.govnih.gov The mechanism begins with the acid-catalyzed formation of an imine from the 2-aminopyrazine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine intermediate, which, after rearrangement and cyclization involving the endocyclic nitrogen of the pyrazine, yields the 3-aminoimidazo[1,2-a]pyrazine product. nih.gov This reaction is particularly valuable as it directly installs the 3-amino functionality, a key feature for synthesizing imidazo[1,2-a]pyrazin-3-ylmethanamine and its analogues. The scope of the GBB reaction is broad, tolerating a wide variety of aldehydes and isocyanides, allowing for the creation of diverse libraries of compounds. thieme-connect.comorganic-chemistry.org
Table 2: Examples of the Groebke-Blackburn-Bienaymé Reaction for 3-Aminoimidazo[1,2-a]pyrazine Synthesis
| 2-Aminoazine | Aldehyde | Isocyanide | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyrazine | Various aldehydes | Various isocyanides | BF₃·MeCN, Trimethyl orthoformate | Up to 85% | nih.gov |
| 2,3-Diaminopyrazine | Alkyl/Aryl aldehydes | Not specified | Yttrium triflate | Good | nih.gov |
| 2-Aminopyrazine | Aryl aldehydes | tert-Butyl isocyanide | Iodine, Ethanol, Room Temp. | Moderate to Good | nih.gov |
| 2-Aminopyridine | 4-Trifluoromethyl-benzaldehyde | 4-Chlorophenyl isocyanide | p-Toluenesulfonic acid monohydrate, Na₂SO₄, MeOH, 50 °C | Not specified | nih.gov |
Ugi Reaction: The Ugi reaction is another powerful MCR, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. While not directly forming the imidazo[1,2-a]pyrazine ring, it can be used in tandem with other reactions, such as the GBB reaction, to build complex molecules. nih.govresearchgate.net For instance, a product from a GBB reaction containing a carboxylic acid or amine functionality could be used as a component in a subsequent Ugi reaction to introduce further diversity. nih.gov
Catalyst-Free and Green Chemistry Approaches in Imidazo[1,2-a]pyrazine Synthesis
In line with the principles of green chemistry, methods have been developed to synthesize imidazo[1,2-a]pyrazines under catalyst-free conditions or using environmentally benign solvents and energy sources. Microwave irradiation has proven to be a highly effective tool, significantly reducing reaction times for the condensation of 2-aminopyrazines with α-bromoketones. acs.orgacs.org These reactions can often be performed without a catalyst and in green solvents like water-isopropanol mixtures, offering excellent yields and high purity. acs.org
Furthermore, iodine has been employed as an inexpensive, readily available, and benign catalyst for the three-component synthesis of 3-aminoimidazo[1,2-a]pyrazines at room temperature in ethanol, presenting a cost-effective and eco-friendly alternative to more complex catalytic systems. nih.gov The use of sustainable solvents, such as eucalyptol, has also been explored for the GBB reaction to produce these scaffolds. researchgate.net
Functionalization and Derivatization Strategies of this compound Derivatives
Once the imidazo[1,2-a]pyrazine core is constructed, further functionalization is often required to synthesize specific analogues. The C3 position is particularly reactive and a common site for derivatization.
Regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold can be achieved with high precision using organometallic intermediates. For example, the use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl can lead to selective magnesiation at the C3 position. Quenching this organometallic intermediate with various electrophiles allows for the introduction of a wide range of functional groups, including iodides, allyl groups, and acyl groups, at this position. nih.gov
Conversely, by using a different metalating agent such as TMP₂Zn·2MgCl₂·2LiCl, a switch in regioselectivity can be achieved, directing functionalization to the C5 position. nih.gov This highlights the ability to selectively decorate different positions of the heterocycle by carefully choosing the reaction conditions. Further functionalization can also be directed to the C8 position via nucleophilic substitution reactions on an 8-halo-imidazo[1,2-a]pyrazine precursor.
Common derivatization strategies include:
Halogenation: Introduction of a halogen, typically bromine, at the C3 position using reagents like N-bromosuccinimide (NBS) provides a versatile handle for subsequent cross-coupling reactions or nucleophilic substitutions.
C-C Bond Formation: The 3-halo derivatives can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, alkyl, or alkynyl groups. The direct synthesis of compounds like 3-ethynyl-imidazo[1,2-a]pyrazine (B1529227) serves as a key step for creating extended π-systems or for further derivatization via click chemistry. synblock.com
Modification of the 3-Amino Group: For derivatives synthesized via the GBB reaction, the resulting 3-amino group is a prime site for further modification. It can be acylated, alkylated, or used in the formation of ureas and sulfonamides to explore structure-activity relationships. The conversion of this amine to a methanamine moiety would typically involve reductive amination or related transformations.
Table 3: Examples of Functionalization/Derivatization of the Imidazo[1,2-a]pyrazine Ring
| Starting Material | Reagents/Conditions | Position Functionalized | Product Type | Reference |
|---|---|---|---|---|
| 6-Chloroimidazo[1,2-a]pyrazine (B1590719) | 1) TMPMgCl·LiCl; 2) Electrophile (e.g., I₂, Allyl-Br, RCOCl) | C3 | 3-Iodo, 3-Allyl, 3-Acyl derivatives | nih.gov |
| 6-Chloroimidazo[1,2-a]pyrazine | 1) TMP₂Zn·2MgCl₂·2LiCl; 2) Electrophile | C5 | 5-Substituted derivatives | nih.gov |
| 8-Bromo-imidazo[1,2-a]pyrazine | Secondary amines, Heating | C8 | 8-Amino-substituted derivatives | |
| 2,8-Disubstituted-imidazo[1,2-a]pyrazine | NBS, Ethanol | C3 | 3-Bromo derivatives |
Regioselective Functionalization at C2, C3, and C8 Positions
The ability to decorate the imidazo[1,2-a]pyrazine scaffold at specific sites is crucial for developing analogues like this compound. The C2, C3, and C8 positions are common targets for substitution.
A powerful strategy for selective functionalization involves directed metalation using specialized bases. For instance, the treatment of 6-chloroimidazo[1,2-a]pyrazine with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl allows for selective magnesiation at the C3 position. rsc.orgresearchgate.net The resulting magnesium intermediate can then be reacted with various electrophiles to install a functional group at C3. researchgate.net
Conversely, using a different metalating agent, TMP₂Zn·2MgCl₂·2LiCl, switches the regioselectivity completely, leading to zincation at the C5 position. nih.govrsc.org This highlights the critical role of the reagent in directing the functionalization. Further metalation of already substituted imidazo[1,2-a]pyrazines can also be achieved to create polysubstituted derivatives. nih.govrsc.org
Nucleophilic addition presents a viable pathway for functionalizing the C8 position. The reaction of 6-chloroimidazo[1,2-a]pyrazine with Grignard reagents, such as 4-methoxyphenylmagnesium bromide, results in addition at C8 to form a dihydroimidazo[1,2-a]pyrazine intermediate. rsc.org Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) re-aromatizes the ring system to yield the 8-arylated product. rsc.org Additionally, regioselective bromination using N-Bromosuccinimide (NBS) has been employed to introduce bromine at specific positions, which can then be used for further modifications.
Introduction of Diverse Substituents on the Core Scaffold
A wide array of substituents can be introduced onto the imidazo[1,2-a]pyrazine core using the organometallic intermediates described above. Quenching the C3-magnesiated or C5-zincated species with different electrophiles provides access to a variety of functionalized compounds. nih.govresearchgate.net
For example, reacting the C3-magnesiated intermediate with iodine furnishes the corresponding 3-iodo derivative. researchgate.net Similarly, treatment with allyl bromide or various acyl chlorides introduces allyl or ketone functionalities at the C3 position, respectively. researchgate.net The efficiency of these acylation and allylation reactions can often be improved by mediation with copper cyanide complexes like CuCN·2LiCl. nih.govrsc.org
Palladium-catalyzed cross-coupling reactions are also instrumental in diversifying the scaffold. rsc.org The chlorine substituent at the C6 position of 6-chloroimidazo[1,2-a]pyrazine is a versatile handle for Negishi cross-couplings. rsc.orgrsc.org Using palladium catalysts such as Pd-PEPPSI-iPr, this position can be coupled with various aryl, alkyl, and benzylic zinc reagents to introduce new carbon-carbon bonds. rsc.org This method tolerates sensitive functional groups like esters and nitriles on the coupling partner. rsc.org
| Reagent | Position Functionalized | Electrophile | Introduced Group | Yield |
|---|---|---|---|---|
| TMPMgCl·LiCl | C3 | I₂ | Iodo | 78% |
| TMPMgCl·LiCl | C3 | Allyl bromide | Allyl | 56% |
| TMPMgCl·LiCl | C3 | PhCOCl | Benzoyl | 56% |
| TMP₂Zn·2MgCl₂·2LiCl | C5 | I₂ | Iodo | 55% |
| TMP₂Zn·2MgCl₂·2LiCl | C5 | PhCOCl | Benzoyl | 65% |
Synthesis of Hybrid Molecules and Peptidomimetics Incorporating the Imidazo[1,2-a]pyrazine Fragment
The imidazo[1,2-a]pyrazine scaffold can be incorporated into larger, more complex structures such as hybrid molecules and peptidomimetics. semanticscholar.org These hybrid structures are of interest for their potential to interact with biological targets in novel ways. semanticscholar.org
One strategy involves creating bivalent inhibitors by linking an imidazo[1,2-a]pyrazine derivative to a peptide sequence designed to recognize a specific protein-protein interface. semanticscholar.org For example, 8-amino imidazo[1,2-a]pyrazine derivatives have been conjugated to peptides to create potential inhibitors of the VirB11 ATPase HP0525, a key component in the virulence of Helicobacter pylori. semanticscholar.org The conjugation can be achieved through various methods, including click chemistry and cysteine-maleimide coupling, often using a flexible linker like polyethylene (B3416737) glycol (PEG) to connect the two moieties. semanticscholar.org
Multicomponent reactions (MCRs) offer another efficient route to hybrid molecules. While extensively demonstrated for the analogous imidazo[1,2-a]pyridine (B132010) scaffold, the principles are applicable to the pyrazine series. nih.govbeilstein-journals.org A tandem sequence of the Groebke–Blackburn–Bienaymé (GBB) reaction followed by an Ugi reaction can be used to synthesize complex peptidomimetics. nih.govbeilstein-journals.orgnih.gov In this approach, an imidazo[1,2-a]pyrazine-containing acid, amine, or aldehyde could be prepared via a GBB-type three-component reaction and then used as a component in a subsequent Ugi four-component reaction to attach a peptide-like chain. nih.gov This strategy allows for the rapid generation of a diverse library of hybrid molecules from readily available starting materials. beilstein-journals.org
Mechanistic Investigations of Key Synthetic Transformations
Understanding the mechanisms of the reactions used to build and functionalize the imidazo[1,2-a]pyrazine core is essential for optimizing existing methods and designing new ones. Research has focused on elucidating reaction pathways and clarifying the roles of catalysts and reagents.
Exploration of Proposed Reaction Pathways (e.g., Ortoleva-King Reaction)
The synthesis of the core imidazo[1,2-a]pyrazine ring system can be achieved through several pathways. One classical method is the condensation between a 2-aminopyrazine and an α-halocarbonyl compound. ucl.ac.uk A related and well-studied pathway for the analogous imidazo[1,2-a]pyridine system is the Ortoleva-King reaction, which provides a mechanistic blueprint for these types of cyclizations. organic-chemistry.orgacs.orgnih.gov
In a proposed Ortoleva-King type mechanism, the reaction between a 2-aminopyrazine and a ketone (e.g., acetophenone) is initiated in the presence of iodine. organic-chemistry.org The process is thought to proceed through the following steps:
α-Iodination: The ketone first undergoes α-iodination to form an α-iodoketone.
Pyridinium Salt Formation: The 2-aminopyrazine then acts as a nucleophile, displacing the iodide to form an N-phenacyl-2-aminopyrazinium intermediate (an Ortoleva-King salt). acs.org
Cyclization: Finally, treatment with a base promotes an intramolecular cyclization, where the exocyclic amine attacks the carbonyl carbon, followed by dehydration to yield the final aromatic imidazo[1,2-a]pyrazine product. acs.orgnih.gov
For the regioselective metalation reactions, the reaction pathway is guided by the acidity of the ring protons. nih.govrsc.org Theoretical calculations of pKa values help predict which hydrogen will be most easily removed by a given base. rsc.orgrsc.org The introduction of a chlorine atom at the C6 position, for example, alters the acidity of the other ring protons, enhancing the pKa difference between the C3 and C5 positions and enabling selective deprotonation. rsc.orgrsc.org
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
The choice of catalysts and reagents is paramount in controlling the outcome of synthetic transformations on the imidazo[1,2-a]pyrazine scaffold.
Bases and Metalating Agents: As discussed, TMP-based reagents are key to achieving regioselectivity. The use of TMPMgCl·LiCl favors deprotonation at the C3 position, leading to a magnesium intermediate. rsc.orgresearchgate.net In contrast, the bulkier and perhaps mechanistically different zinc-based reagent TMP₂Zn·2MgCl₂·2LiCl favors deprotonation at C5. nih.govrsc.org This "regioselectivity switch" is a thermodynamically driven process, rationalized by the relative energies and stabilities of the resulting organometallic intermediates. rsc.orgrsc.org The presence of lithium chloride (LiCl) is often crucial, as it breaks up aggregates of the organometallic reagents and forms more stable and reactive mixed-metal intermediates. rsc.orgresearchgate.net
Catalysts for C-C Bond Formation: Palladium complexes are the catalysts of choice for cross-coupling reactions. Catalysts like Pd(PPh₃)₄ or Pd-PEPPSI complexes efficiently facilitate Negishi couplings at the C6 position, demonstrating high yields and functional group tolerance. nih.govrsc.org For certain transformations, such as the addition of allyl or acyl groups to organometallic intermediates, copper salts like CuCN·2LiCl are used as mediators or catalysts to improve reaction efficiency. nih.govrsc.orgresearchgate.net
Catalysts for Heterocycle Formation: Molecular iodine (I₂) is an effective and inexpensive catalyst for the three-component synthesis of imidazo[1,2-a]pyrazine derivatives from an aryl aldehyde, 2-aminopyrazine, and an isocyanide. nih.govrsc.org In the Ortoleva-King reaction, iodine is not just a catalyst but a reagent that facilitates the initial α-halogenation of the ketone, which is a critical step for the subsequent condensation and cyclization. organic-chemistry.orgacs.org
| Reagent/Catalyst | Reaction Type | Function |
|---|---|---|
| TMPMgCl·LiCl | Metalation | Directs regioselective deprotonation at C3. researchgate.net |
| TMP₂Zn·2MgCl₂·2LiCl | Metalation | Directs regioselective deprotonation at C5. nih.gov |
| Pd-PEPPSI-iPr / Pd(PPh₃)₄ | Negishi Cross-Coupling | Catalyzes C-C bond formation at C6. nih.govrsc.org |
| CuCN·2LiCl | Acylation/Allylation | Mediates the addition of acyl/allyl groups to intermediates. nih.gov |
| Iodine (I₂) | Cyclization/Condensation | Catalyzes three-component synthesis and acts as a reagent in Ortoleva-King reaction. organic-chemistry.orgnih.gov |
| N-Bromosuccinimide (NBS) | Halogenation | Acts as an electrophilic bromine source for regioselective bromination. |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Imidazo 1,2 a Pyrazin 3 Ylmethanamine Derivatives
Positional and Substituent Effects on Preclinical Biological Activities
The biological profile of imidazo[1,2-a]pyrazine (B1224502) derivatives can be significantly altered by the nature and position of various substituents on the core scaffold. researchgate.net Researchers have explored these effects to enhance desired activities, such as anticancer, antioxidant, and enzyme inhibition properties. nih.gov
Modifications involving amino, alkyl, and aryl groups at different positions of the imidazo[1,2-a]pyrazine ring system have profound effects on the biological activities of the resulting derivatives.
For instance, studies on the antioxidant activity of these compounds have shown that amination at the C8 position can improve efficacy. The introduction of specific amine-containing groups, such as diethanolamine (B148213) and morpholine (B109124), has been linked to excellent antioxidant properties, which may be due to the free-radical scavenging capacity of the hydroxyl and morpholine groups. In the context of anticancer activity, variations of electron-donating functional amine groups at the C3 position have been investigated. A study demonstrated that a derivative with a tert-butylamine (B42293) group at this position showed good inhibitory concentration (IC50) values against several cancer cell lines. rsc.orgrsc.org
Furthermore, the introduction of aryl groups and modifications to them play a critical role. In a series of fused imidazopyrazine-based tubulin polymerization inhibitors, the presence of a 3,4,5-trimethoxyphenyl ring attached to the scaffold resulted in the highest cellular activity and stronger binding to the target protein. nih.gov Another study focusing on antiproliferative activity against melanoma cells synthesized a series of diarylamide and diarylurea derivatives containing the imidazo[1,2-a]pyrazine scaffold, finding several compounds with potent, submicromolar IC50 values. nih.gov These findings underscore the significant influence that carefully selected amino, alkyl, and aryl substituents have on the therapeutic potential of the imidazo[1,2-a]pyrazine core.
| Position of Modification | Substituent Type | Observed Biological Effect | Reference Compound/Series | Citation |
|---|---|---|---|---|
| C8 | Amino Group (Amination) | Improved antioxidant activity | 8-amino-imidazo[1,2-a]pyrazine derivatives | |
| C3 | Electron-donating Amine Groups (e.g., tert-butylamine) | Good anticancer activity (IC50) against various cell lines | 3-amino-imidazo[1,2-a]pyrazine series | rsc.org |
| - | 3,4,5-trimethoxyphenyl ring | Enhanced cellular potency and binding to tubulin | Fused imidazopyrazine derivatives | nih.gov |
| - | Diarylamide and Diarylurea moieties | Potent antiproliferative activity against melanoma cells | Diaryl-imidazo[1,2-a]pyrazine derivatives | nih.gov |
The introduction of halogens and other heterocyclic rings onto the imidazo[1,2-a]pyrazine scaffold is another key strategy for modulating biological activity. Halogenation, particularly at the C3 position, is a common modification. A facile and regioselective method for the C-H halogenation (chlorination and bromination) of the related imidazo[1,2-a]pyridine (B132010) scaffold has been developed, providing an efficient route to 3-halo derivatives. nih.govrsc.org Similarly, regioselective bromination of the imidazo[1,2-a]pyrazine core at the C3 position has been achieved using N-Bromosuccinimide (NBS).
These halogenated intermediates are valuable for further diversification through cross-coupling reactions. nih.gov From a biological standpoint, halogen substitutions can be highly beneficial. For example, in a series of FMS-like tyrosine kinase 3 (FLT3) inhibitors, it was found that halogen substitution on a phenyl ring attached to the scaffold was preferable for inhibitory activity. nih.gov
Beyond halogens, the incorporation of other heterocyclic moieties has also yielded promising results. An Indian research group prepared 1,2,4-thiazole-substituted imidazo[1,2-b]pyridazine (B131497) molecules (a related scaffold) and found that five of the synthesized compounds were potent against breast, lung, and prostate cancer cell lines. dergipark.org.tr This highlights that appending additional heterocyclic systems can introduce new interaction points with biological targets, leading to enhanced or novel activities.
| Modification Type | Position | Reagent/Method | Significance/Application | Citation |
|---|---|---|---|---|
| Chlorination/Bromination | C3 | Sodium chlorite/bromite | Provides key intermediates for further synthesis via cross-coupling | nih.govrsc.org |
| Bromination | C3 | N-Bromosuccinimide (NBS) | Synthesis of 3-bromo-disubstituted-imidazo[1,2-a]pyrazine derivatives | |
| Halogen Substitution | On appended Phenyl Ring | - | Preferred for enhancing FLT3 kinase inhibition | nih.gov |
| Heterocyclic Substitution | - | 1,2,4-Thiazole | Led to potent anticancer activity in a related scaffold | dergipark.org.tr |
Ligand-Target Interaction Analysis and Binding Mechanisms
Understanding how imidazo[1,2-a]pyrazine derivatives bind to their protein targets at a molecular level is essential for rational drug design. Techniques like molecular docking and X-ray crystallography have provided detailed insights into the specific interactions that govern their biological effects.
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been shown to interact with a variety of protein targets, often through a combination of hydrogen bonds, hydrophobic interactions, and other non-covalent forces. A common binding pattern for pyrazine-based ligands involves the pyrazine (B50134) nitrogen atom acting as a hydrogen bond acceptor. researchgate.net
Specific functional groups appended to the imidazo[1,2-a]pyrazine core are often responsible for anchoring the molecule within the target's binding site and determining its affinity and selectivity.
As mentioned, the N-7 nitrogen of the core scaffold can act as a hydrogen bond acceptor, an interaction that enhances binding affinity to tubulin. nih.gov In the context of NF-κB p50 inhibition, the oxygen atom of a sulfonyl (SO2Me) group was found to act as a hydrogen bond acceptor, interacting with a lysine (B10760008) residue (Lys241), while a 3-phenylamino group interacted with a histidine residue (His141). nih.gov Similarly, for a series of NIMA-related kinase 2 (NEK2) inhibitors, an amide moiety was observed to engage in a network of hydrogen bonds within a "back pocket" of the enzyme. nih.gov A series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides were designed as potent Tropomyosin receptor kinase (Trk) inhibitors, where the specific arrangement of the ethynyl (B1212043) linker and the benzamide (B126) group was critical for high-affinity binding. nih.gov These findings demonstrate that the strategic placement of hydrogen-bond donors and acceptors, as well as groups that can form hydrophobic interactions, is a key determinant of the binding affinity and selectivity of these compounds.
Development of Predictive Models for Activity Optimization
To accelerate the drug discovery process and reduce the reliance on trial-and-error synthesis, computational methods are used to develop predictive models of biological activity. Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.
For imidazo[1,2-a]pyrazine derivatives, various QSAR approaches have been employed. To establish a relationship for cytotoxic effects, one study utilized principal components analysis (PCA), multiple regression analysis (MRA), and artificial neural networks (NN). researchgate.net In another study on related imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents, researchers developed a five-featured pharmacophore model (HHPRR: two hydrophobic, one positive, two aromatic rings) and a robust 3D-QSAR model. researchgate.net This model successfully predicted the activity of test compounds, demonstrating its predictive power.
Other approaches include the use of 2D-QSAR studies, which have been used to create statistically significant and cross-validated models correlating compound structures with antitumor activity. nih.gov For Bruton's tyrosine kinase (BTK) inhibitors, Gaussian and field-based 3D-QSAR models were developed. The resulting contour maps highlighted the importance of steric and hydrophobic interactions for enhancing biological activity, providing a clear roadmap for future modifications. japsonline.com These predictive models are invaluable tools, enabling researchers to prioritize the synthesis of compounds with the highest probability of success and to better understand the structural requirements for potent biological activity. researchgate.net
Atom-based 3D-QSAR Modeling and Correlation with Biological Efficacy
Atom-based 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling is a computational technique that correlates the 3D properties of molecules with their biological activities. This method generates contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, thereby guiding the design of new analogs.
For the broader class of imidazo[1,2-a]pyrazine derivatives, 3D-QSAR studies have been successfully applied. For example, a study on a series of imidazo[1,2-a]pyrazine inhibitors of PI3Kα led to the development of a statistically significant 3D-QSAR model. This model provided valuable insights into the structural requirements for potent PI3Kα inhibition.
The key findings from such studies on related imidazo[1,2-a]pyrazine scaffolds generally indicate that:
Steric Factors: The size and shape of substituents at specific positions can significantly impact activity. Contour maps often reveal regions where bulky groups are favored (indicating a large hydrophobic pocket in the receptor) or disfavored (suggesting steric hindrance).
Electrostatic Properties: The distribution of electron density is critical. Contour maps highlight areas where positive or negative electrostatic potential is correlated with enhanced biological activity, guiding the placement of electron-donating or electron-withdrawing groups.
A comprehensive search for atom-based 3D-QSAR studies specifically on Imidazo[1,2-a]pyrazin-3-ylmethanamine derivatives did not yield any specific results. Consequently, no data tables or detailed research findings on the correlation between the 3D-QSAR models and biological efficacy for this particular compound and its derivatives can be provided. The generation of such a model would necessitate a series of synthesized this compound analogs with corresponding biological activity data.
Below is a hypothetical representation of how data from a 3D-QSAR study would be presented. Please note that the data in the following table is for illustrative purposes only and is not derived from actual experimental studies on this compound derivatives.
| Compound | Actual Activity (pIC50) | Predicted Activity (pIC50) | Residual |
|---|---|---|---|
| Derivative 1 | 7.5 | 7.4 | 0.1 |
| Derivative 2 | 7.2 | 7.3 | -0.1 |
| Derivative 3 | 6.8 | 6.9 | -0.1 |
| Derivative 4 | 8.1 | 8.0 | 0.1 |
Preclinical Biological Activity Profiling of Imidazo 1,2 a Pyrazin 3 Ylmethanamine Derivatives
Antimicrobial Research Applications
Derivatives of the imidazo[1,2-a]pyrazine (B1224502) core have demonstrated a broad spectrum of antimicrobial activities, indicating their potential as lead compounds for the development of new anti-infective agents.
Imidazo[1,2-a]pyrazine derivatives have been investigated for their efficacy against both Gram-positive and Gram-negative bacteria. Certain compounds within this class have shown bacteriostatic activity, particularly against Gram-positive organisms like Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov For instance, a series of imidazo[1,2-a]pyridin-3-amines, structurally related to the core compound, were found to be inhibitory to S. aureus ATCC 13709 but not E. coli ATCC 9637. nih.gov
In a study evaluating imidazo[1,2-a]pyrimidine (B1208166) derivatives, several compounds exhibited promising activity against S. aureus and E. coli, with zones of inhibition ranging from 21-24 mm. Another study on imidazole (B134444) derivatives reported Minimum Inhibitory Concentration (MIC) values against S. aureus and MRSA at 625 µg/mL and 1250 µg/mL, respectively, for one compound, and 625 µg/mL for both strains for another. The same study found higher MIC values against Gram-negative bacteria like E. coli, indicating a degree of selective activity. mdpi.com
Table 1: Antibacterial Activity of Imidazo[1,2-a]pyrazine and Related Derivatives
| Compound Type | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Imidazole Derivative HL1 | Staphylococcus aureus | 625 µg/mL | mdpi.com |
| Imidazole Derivative HL1 | MRSA | 1250 µg/mL | mdpi.com |
| Imidazole Derivative HL2 | Staphylococcus aureus | 625 µg/mL | mdpi.com |
| Imidazole Derivative HL2 | MRSA | 625 µg/mL | mdpi.com |
| Imidazole Derivative HL2 | Escherichia coli | 2500 µg/mL | mdpi.com |
| 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivatives | Staphylococcus aureus | 4 to 8 μg/mL | mdpi.com |
The antifungal potential of imidazo[1,2-a]pyrazine derivatives has been explored against various pathogenic fungi. Studies have shown that certain derivatives exhibit excellent zones of inhibition against Candida albicans and Aspergillus niger.
One study on imidazo[1,2-a]pyridinyl-phenylacrylonitrile derivatives demonstrated potent antifungal activities against Candida albicans, Candida tropicalis, and Candida glabrata. jmchemsci.com A 3-chlorinated derivative, in particular, showed significant efficacy with MIC values ranging from 0.52 to 357.5 µM across the three tested Candida species. jmchemsci.com Another derivative in the same study was particularly effective against Candida tropicalis. jmchemsci.com Research on imidazole-containing oxime esters also reported promising anti-Candida activity, with some compounds being more potent than the commonly used antifungal drug fluconazole (B54011) against both C. albicans and C. tropicalis. mdpi.com
Table 2: Antifungal Activity of Imidazo[1,2-a]pyridine (B132010) Derivatives
| Compound | Fungal Strain | Activity (MIC in µM) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridinyl-β-acrylonitrile (3a) | Candida albicans | 6.4 | researchgate.net |
| Imidazo[1,2-a]pyridinyl-β-acrylonitrile (3a) | Candida tropicalis | 3.2 | researchgate.net |
| Imidazo[1,2-a]pyridinyl-β-acrylonitrile (3a) | Candida glabrata | 408 | researchgate.net |
| Derivative 3b | Candida tropicalis | 1.4 | researchgate.net |
| Derivative 3c | Candida tropicalis | 0.5 | researchgate.net |
| 3-chlorinated derivative (5) | Candida albicans | 2.8 | researchgate.net |
| 3-chlorinated derivative (5) | Candida tropicalis | 1.4 | researchgate.net |
| 3-chlorinated derivative (5) | Candida glabrata | 357.5 | researchgate.net |
Derivatives of the closely related imidazo[1,2-a]pyridine scaffold have shown significant promise as anti-mycobacterial agents. Numerous studies have reported potent activity against Mycobacterium tuberculosis. For example, a series of imidazo[1,2-a]pyridine amides and sulfonamides exhibited MICs ranging from 0.05 to ≤100 µg/mL against the H37Rv strain. nih.gov One of the most active compounds, IPA-6, had an MIC of 0.05 µg/mL, which was 125 times more potent than the standard drug ethambutol. nih.gov
Other research has identified imidazo[1,2-a]pyridine derivatives with even lower MIC values, some in the nanomolar range. For instance, one compound displayed an MIC of <0.016 µg/mL, and another had an MIC of <0.035 µM against drug-susceptible M. tuberculosis. nih.gov Furthermore, imidazo[2,1-b] mdpi.comnih.govoxazine derivatives have been identified with potent activity against multidrug-resistant (MDR) strains of M. tuberculosis, with some compounds showing MIC90 values below 0.5 μM. ucl.ac.uk
Table 3: Antimycobacterial Activity of Imidazo[1,2-a]pyridine and Related Derivatives against M. tuberculosis H37Rv
| Compound | Activity (MIC) | Reference |
|---|---|---|
| IPA-6 | 0.05 µg/mL | nih.gov |
| IPA-9 | 0.4 µg/mL | nih.gov |
| IPS-1 | 0.4 µg/mL | nih.gov |
| Compound 1 | 0.027 µg/mL | nih.gov |
| Compound 2 | 6.25 µg/mL | nih.gov |
| Compound 3 | 0.78 µg/mL | nih.gov |
| Compound 5 | 0.0625 µg/mL | nih.gov |
| Imidazo[2,1-b] mdpi.comnih.govoxazine derivatives | 0.18–1.63 μM | ucl.ac.ukresearchgate.net |
Enzyme and Receptor Inhibition Studies
The structural features of imidazo[1,2-a]pyrazin-3-ylmethanamine derivatives make them suitable candidates for targeting various enzymes and receptors involved in disease pathways.
5-Lipoxygenase (5-LO): A novel class of 5-LO inhibitors based on the imidazo[1,2-a]pyridine scaffold has been identified. One potent inhibitor, N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine, demonstrated an IC50 of 0.16 µM in intact cells and 0.1 µM in a cell-free assay, highlighting its potential in addressing inflammatory diseases. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Although direct studies on this compound are limited, related heterocyclic structures have shown significant VEGFR-2 inhibitory activity. For example, a series of piperazinylquinoxaline-based derivatives were found to inhibit VEGFR-2 with IC50 values ranging from 0.19 to 0.60 µM. nih.gov
Bruton's Tyrosine Kinase (BTK): Imidazo[1,5-a]pyrazine derivatives have been reported as potent reversible BTK inhibitors. These compounds exhibit excellent kinase selectivity, which is crucial for minimizing off-target effects. researchgate.net Additionally, imidazo[1,2-b]pyridazine (B131497) derivatives have been discovered as potent and highly selective irreversible BTK inhibitors, with one compound showing a BTK inhibition IC50 of 1.3 nM. nih.gov
Tropomyosin Receptor Kinase (TRK): A series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides were designed as potent pan-TRK inhibitors. One of the most effective compounds in this series suppressed TrkA, TrkB, and TrkC with IC50 values of 2.65 nM, 10.47 nM, and 2.95 nM, respectively. nih.gov
Discoidin Domain Receptors 1 and 2 (DDR1/DDR2): A series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides have been identified as novel and selective DDR1 inhibitors. mdpi.com One compound in this series potently inhibited DDR1 with an IC50 of 23.8 nM, while showing significantly less activity against DDR2 (IC50 = 1740 nM). mdpi.com
Phosphodiesterase 10A (PDE10A): Novel imidazo[4,5-b]pyridines, structurally similar to the core compound, have been discovered as potent and selective inhibitors of PDE10A. researchgate.net One ketobenzimidazole derivative, a precursor in the study, exhibited an IC50 of 4.5 nM against the PDE10A enzyme. researchgate.net
Table 4: Kinase and Enzyme Inhibition by Imidazo[1,2-a]pyrazine and Related Derivatives
| Target | Compound Class | Activity (IC50) | Reference |
|---|---|---|---|
| 5-Lipoxygenase | Imidazo[1,2-a]pyridine derivative | 0.1 µM (cell-free) | nih.gov |
| VEGFR-2 | Piperazinylquinoxaline derivative | 0.19 µM | nih.gov |
| BTK | Imidazo[1,2-b]pyridazine derivative | 1.3 nM | nih.gov |
| TRKA | Imidazo[1,2-a]pyrazine derivative | 2.65 nM | nih.gov |
| TRKB | Imidazo[1,2-a]pyrazine derivative | 10.47 nM | nih.gov |
| TRKC | Imidazo[1,2-a]pyrazine derivative | 2.95 nM | nih.gov |
| DDR1 | Imidazo[1,2-a]pyrazine derivative | 23.8 nM | mdpi.com |
| PDE10A | Ketobenzimidazole derivative | 4.5 nM | researchgate.net |
Imidazo[1,2-a]pyrazine compounds have been identified as potential inhibitors of the Helicobacter pylori VirB11 ATPase (HP0525), a key component of its type IV secretion system. In vitro screening identified a lead compound with an IC50 of 7 µM, which was shown to be a competitive inhibitor of ATP. nih.gov This suggests that targeting this enzyme could be a viable strategy for reducing the virulence of H. pylori. nih.gov
Luminescence and Bioluminescence Mechanisms
The imidazo[1,2-a]pyrazin-3(7H)-one core is a fundamental structure responsible for the luminescence observed in various marine organisms. nih.gov The bioluminescence of compounds such as coelenterazine (B1669285) and Cypridina luciferin, which share this core, has been a subject of extensive research. nih.gov These natural luciferins are essential for the light-emitting systems in sea creatures like Aequorea, Renilla, Gaussia, and Oplophorus. nih.gov
The mechanism of luminescence involves the luciferase-mediated oxidation of the imidazo[1,2-a]pyrazin-3(7H)-one ring system. This enzymatic reaction leads to the formation of a high-energy intermediate, often a dioxetanone. The subsequent decomposition of this intermediate results in the formation of an excited-state emitter, coelenteramide, which then decays to its ground state by releasing a photon of light. The color of the emitted light can be influenced by the specific luciferase enzyme and the microenvironment. researchgate.net
In addition to bioluminescence, these compounds can also exhibit chemiluminescence, where light is produced through a chemical reaction without the involvement of a luciferase. nih.gov This property has been harnessed for various bioassay applications. nih.govresearchgate.net Research efforts have focused on synthesizing analogues of these natural luciferins to develop systems with enhanced properties, such as prolonged light emission ("glow" systems) or light of different colors (red-shifted wavelengths), to improve their utility as reporter molecules in biological research. nih.govresearchgate.net The development of synthetic pathways to create these diverse imidazo[1,2-a]pyrazine luciferins is crucial for advancing bioluminescence-based investigations. nih.gov
Anti-inflammatory Research
Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated significant anti-inflammatory properties in various preclinical studies. nih.govresearchgate.net The anti-inflammatory potential of this class of compounds is attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
One area of investigation has been the impact of these derivatives on the STAT3/NF-κB/iNOS/COX-2 signaling pathway. For instance, a novel imidazo[1,2-a]pyridine derivative, MIA, was shown to exert its anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines. nih.gov
Another mechanism of anti-inflammatory action for this class of compounds is the inhibition of discoidin-domain receptors 1 and 2 (DDR1 and DDR2), which are considered potential targets for anti-inflammatory drug discovery. A specific derivative, 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide, was identified as a potent dual inhibitor of DDR1 and DDR2. This compound demonstrated dose-dependent inhibition of lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro and showed promising in vivo anti-inflammatory effects in a mouse model of LPS-induced acute lung injury. nih.gov
Furthermore, research has been conducted on imidazo[1,2-a]pyrazine derivatives bearing carboxylic, acetic, or alpha-methylacetic moieties, which have been tested for their anti-inflammatory, analgesic, and antipyretic activities. nih.gov The imidazo[1,2-a]pyrazine scaffold is recognized as a pharmacophore with potent anti-inflammatory action. researchgate.net
Antioxidant Activity Investigations
Several studies have highlighted the antioxidant potential of imidazo[1,2-a]pyrazine derivatives. The antioxidant activity is often evaluated by the compound's ability to scavenge free radicals, with the half-maximal inhibitory concentration (IC50) being a key metric.
In one study, a series of novel imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their antioxidant properties, inspired by the known antioxidant activity of coelenterazine derivatives. Substitutions at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine framework were explored. Several of these compounds displayed promising free radical scavenging activity, with some being comparable to the standard antioxidant, ascorbic acid (vitamin C). For example, compounds 5d, 5h, and 6b were identified as having particularly promising antioxidant activity. The IC50 values for the synthesized compounds ranged from 28.1 to 8.54 μM, compared to 5.84 μM for ascorbic acid.
Another investigation into imidazo[1,2-a]pyrazin-8(7H)-one derivatives also assessed their antioxidant capabilities. researchgate.net In this study, compound 14o was identified as having the best antioxidant activity with an IC50 value of 89.33 μM. While this was less potent than the ascorbic acid control (IC50 = 25.70 μM), it still indicates a notable radical scavenging capacity. researchgate.net
| Compound | IC50 (μM) | Reference Compound | Reference IC50 (μM) |
|---|---|---|---|
| Unsubstituted Imidazo[1,2-a]pyrazine (4a) | 28.14 | Ascorbic Acid | 5.84 |
| Unsubstituted Imidazo[1,2-a]pyrazine (6a) | 22.43 | Ascorbic Acid | 5.84 |
| Derivative 5d | Promising Activity | Ascorbic Acid | 5.84 |
| Derivative 5h | Promising Activity | Ascorbic Acid | 5.84 |
| Derivative 6b | Promising Activity | Ascorbic Acid | 5.84 |
| Derivative 14o | 89.33 | Ascorbic Acid | 25.70 |
Other Investigated Biological Activities (e.g., Antiviral, Antileishmanial, Anticonvulsant)
The versatile imidazo[1,2-a]pyrazine scaffold and its analogues have been explored for a range of other biological activities.
Antiviral Activity: Imidazo[1,2-a]pyrazine derivatives have been identified as having potent and broad-spectrum anti-influenza activity. nih.gov One derivative, designated A4, was found to be effective against various influenza A and B viruses, including oseltamivir-resistant strains. Its mechanism of action involves inducing the clustering of the viral nucleoprotein and preventing its accumulation in the nucleus. nih.gov This compound also exhibited anti-HIV activity. nih.gov The broader class of imidazo-fused heterocycles has been investigated for activity against other viruses as well. nih.govnih.gov
Antileishmanial Activity: The imidazo[1,2-a]pyrimidine scaffold, a close structural relative, has been identified as a new pharmacophore with antileishmanial activity against Leishmania amazonensis. nih.gov Research has shown that certain imidazo-pyridine derivatives are potent against Leishmania major and Leishmania donovani. nih.gov For instance, a 2,3-diarylimidazo[1,2-a]pyridine analogue showed an IC50 of 4 μM against L. major amastigotes, and another C2-, C3-, and C7-trisubstituted imidazo-pyridine demonstrated an IC50 of 0.2 μM against the same species. nih.gov
Anticonvulsant Activity: Derivatives of imidazo[1,2-a]indeno[1,2-e]pyrazine have been synthesized and shown to possess potent anticonvulsant properties. nih.gov One such compound exhibited nanomolar binding affinity and acted as a competitive antagonist at the ionotropic AMPA receptor, demonstrating a long duration of anticonvulsant activity in vivo. nih.gov The broader class of imidazo[1,2-a]pyridine derivatives has also been recognized for its anticonvulsant potential. nih.gov
| Activity | Compound Class | Key Findings | Target/Mechanism |
|---|---|---|---|
| Antiviral | Imidazo[1,2-a]pyrazine | Broad-spectrum anti-influenza activity, including against resistant strains. | Inhibition of viral nucleoprotein nuclear import. |
| Antileishmanial | Imidazo[1,2-a]pyrimidine/pyridine (B92270) | Potent activity against Leishmania species. | Not fully elucidated, but effective against both promastigotes and amastigotes. |
| Anticonvulsant | Imidazo[1,2-a]indeno[1,2-e]pyrazine | Potent and long-lasting anticonvulsant effects. | Competitive antagonism at the AMPA receptor. |
Computational Chemistry and Molecular Modeling Applications in Research
Quantum Chemical Investigations for Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These ab initio and semi-empirical calculations provide a static, gas-phase, or solvated picture of the molecule, which is the basis for understanding its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the electron density to find the lowest energy conformation. For imidazo-fused heterocyclic systems, including imidazo[1,2-a]pyrazines and related structures, DFT calculations, often employing the B3LYP functional with a basis set like 6-31G(d) or 6-311++G(d,p), are a standard approach to obtain accurate geometric parameters such as bond lengths, bond angles, and dihedral angles. nih.govnih.gov The resulting optimized structure is the foundational starting point for subsequent, more complex calculations, including the analysis of molecular orbitals, reaction mechanisms, and molecular docking. nih.gov
The electronic properties and reactivity of a molecule are largely dictated by its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. scirp.org For the related imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, DFT studies have shown that the HOMO-LUMO energy gap can range from 2.49 eV to 3.91 eV, indicating that substituents can significantly modulate the molecule's stability. scirp.org
The Molecular Electrostatic Potential (MEP) surface is another crucial tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. nih.gov Red-colored regions indicate electron-rich areas, which are susceptible to electrophilic attack, while blue regions are electron-deficient and prone to nucleophilic attack. This analysis is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. nih.gov
| Property | Description | Application to Imidazo[1,2-a]pyrazine (B1224502) Scaffold |
| HOMO Energy | Energy of the highest occupied molecular orbital; indicates electron-donating ability. | Identifies sites most likely to react with electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. | Identifies sites most likely to react with nucleophiles. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. | A smaller gap suggests higher reactivity and potential for biological activity. |
| MEP Surface | A 3D map of the electrostatic potential on the molecule's surface. | Predicts sites for hydrogen bonding and other intermolecular interactions with biological targets. |
Quantum chemical calculations can accurately predict spectroscopic data, which serves as a powerful method for structural confirmation. Theoretical FT-IR spectra can be computed for imidazo[1,2-a]pyrazine derivatives by calculating vibrational frequencies using DFT methods like B3LYP. nih.govnih.gov These calculated frequencies are often systematically scaled (e.g., by a factor of ~0.96) to correct for anharmonicity and other theoretical approximations, resulting in excellent agreement with experimental spectra. nih.govnih.gov This allows for the precise assignment of characteristic vibrational bands, such as C=N, C-H, and N-H stretches. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing theoretical spectra that can be directly compared with experimental data to validate the synthesized structure. nih.govnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Complex Dynamics
While quantum mechanics provides a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the motion of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system, providing a trajectory that reveals how the molecule behaves in a more realistic, solvated environment.
For a flexible molecule like Imidazo[1,2-a]pyrazin-3-ylmethanamine, MD can be used for conformational analysis to explore its different spatial arrangements (conformers) and the energy barriers between them. More significantly, when a ligand is docked into a protein's active site, MD simulations are crucial for assessing the stability of the resulting protein-ligand complex. physchemres.org These simulations can reveal whether the ligand remains in its predicted binding pose or if it shifts or dissociates over the simulation time (typically nanoseconds). researchgate.net Analysis of the simulation trajectory can also identify key amino acid residues that form stable interactions, highlight the role of water molecules in the binding site, and provide insights into the flexibility of both the ligand and the protein upon binding. nih.govphyschemres.orgunibas.ch
Molecular Docking for Ligand-Target Binding Pose Prediction and Affinity Estimation
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is central to structure-based drug design. For the imidazo[1,2-a]pyrazine scaffold, docking studies have been instrumental in identifying and optimizing inhibitors for various protein targets, most notably Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer. nih.gov
In these studies, derivatives of the imidazo[1,2-a]pyrazine core were docked into the ATP-binding site of DDR1. The results predicted a specific binding mode where the imidazo[1,2-a]pyrazine moiety forms a critical hydrogen bond with the hinge region of the kinase, specifically with the backbone of residue Met704. nih.gov The docking scores and predicted poses help rationalize the structure-activity relationship (SAR) observed in a series of compounds, guiding medicinal chemists to design modifications that improve binding affinity and selectivity. For example, computational docking suggested that replacing a linker group in a lead compound with the imidazo[1,2-a]pyrazine scaffold would restore this key hydrogen bond interaction, a prediction that was confirmed by experimental testing. nih.gov
| Compound | Target | Predicted Key Interaction | Binding Affinity (IC₅₀) | Reference |
| Compound 8a | DDR1 Kinase | Hydrogen bond with Met704 | 4.6 nM | nih.gov |
| Compound 8v | DDR1 Kinase | Hydrogen bond with Met704 | 23.8 nM | nih.gov |
| Compound 5n | DDR1/DDR2 Kinase | Not specified | 9.4 nM (DDR1), 20.4 nM (DDR2) | nih.gov |
Binding affinity data for representative 3-substituted imidazo[1,2-a]pyrazine derivatives.
Theoretical Prediction of Reaction Mechanisms and Pathways
Computational chemistry is also a powerful tool for investigating how chemical reactions occur. By modeling the potential energy surface of a reaction, researchers can identify the structures of transition states and intermediates, and calculate the activation energies required for the reaction to proceed. This provides a detailed, step-by-step understanding of the reaction pathway.
For the synthesis of the imidazo[1,2-a]pyrazine core, several mechanisms have been proposed. For instance, a one-pot, three-component reaction involving a 2-aminopyrazine (B29847), an aryl aldehyde, and an isocyanide has been described. nih.gov A plausible mechanism involves the initial condensation of the aminopyrazine and aldehyde to form an imine, which is activated by a catalyst (e.g., iodine). This is followed by a nucleophilic attack from the isocyanide and a subsequent [4+1] cycloaddition to form the fused heterocyclic ring. nih.gov Each step of this proposed pathway—the formation of the imine intermediate, the cycloaddition transition state, and the final product—can be modeled using DFT to calculate the energies involved, thus validating the proposed mechanism and explaining the observed regioselectivity of the reaction.
Advanced Analytical and Spectroscopic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of imidazo[1,2-a]pyrazine (B1224502) derivatives. ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, including the number and types of protons and carbons, their connectivity, and their chemical environment. ipb.pt
In ¹H NMR spectra of related imidazo[1,2-a]pyridine (B132010) scaffolds, characteristic signals are observed for the protons on the fused ring system. For instance, the proton on the imidazole (B134444) ring typically appears as a singlet, while protons on the pyrazine (B50134) or pyridine (B92270) portion of the molecule exhibit distinct chemical shifts and coupling patterns depending on their position and neighboring substituents. tci-thaijo.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbon atoms of the imidazo[1,2-a]pyrazine core resonate at characteristic frequencies, which are influenced by the electronic effects of substituents. tci-thaijo.orgnih.gov For example, carbons at the ring junctions and those bonded to nitrogen atoms have distinct chemical shifts that aid in the complete assignment of the carbon skeleton. nih.gov The combination of ¹H and ¹³C NMR, often supported by two-dimensional NMR techniques (like COSY, HSQC, and HMBC), allows for the complete and unambiguous assignment of the molecular structure.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Imidazo[1,2-a]pyridine/pyrimidine (B1678525) Cores
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Imidazole Ring Proton | ~7.42 - 8.67 (singlet) | ~108.5 - 110.9 | tci-thaijo.org |
| Pyridine/Pyrimidine Ring Protons | ~6.84 - 8.63 (doublets, triplets, multiplets) | ~112.8 - 150.18 | tci-thaijo.orgnih.gov |
| Ring Junction Carbons | N/A | ~140.7 - 152.14 | tci-thaijo.orgnih.gov |
| Phenyl Substituent Protons (at C2) | ~7.35 - 8.47 (multiplets, doublets) | ~120.7 - 135.3 | tci-thaijo.org |
Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the imidazo[1,2-a]pyrazine ring system.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight of Imidazo[1,2-a]pyrazin-3-ylmethanamine derivatives and confirming their elemental composition. In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, providing a precise molecular weight.
High-Resolution Mass Spectrometry (HRMS) offers even greater accuracy, allowing for the determination of the molecular formula by distinguishing between compounds with the same nominal mass. For example, the HRMS of a substituted imidazo[1,2-a]pyrazine was found to correspond to the molecular formula C₁₇H₁₉ON₄, with the measured mass matching the calculated value to within a few parts per million.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of these compounds. nih.gov By inducing fragmentation of the molecular ion and analyzing the resulting daughter ions, researchers can deduce structural information and confirm the connectivity of different parts of the molecule. Common fragmentation pathways for related imidazo[1,2-a]pyridines include cleavage of substituent groups and characteristic ruptures of the heterocyclic ring system. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of the chemical bonds. Each type of bond and functional group absorbs at a characteristic frequency. libretexts.org
For derivatives of this compound, IR spectra can confirm the presence of key functional groups. For instance, the N-H stretching vibrations of the primary amine group (-NH₂) in the methanamine moiety are expected to appear as characteristic bands. In one study of a related compound, an N-H stretch was observed at 3259 cm⁻¹. nih.gov Other important absorptions include C-H stretching from the aromatic rings and the alkyl chain, C=N stretching within the imidazole and pyrazine rings (observed around 1546 cm⁻¹ in a derivative), and C=C stretching from the aromatic system. nih.gov
Table 2: Typical IR Absorption Frequencies for Imidazo[1,2-a]pyrazine Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amine (N-H) | Stretch | ~3250 - 3350 | nih.gov |
| Aromatic C-H | Stretch | ~3000 - 3100 | libretexts.org |
| Imine (C=N) | Stretch | ~1540 - 1650 |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Optical Properties
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic and optical properties of imidazo[1,2-a]pyrazine compounds. UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals (e.g., π to π* transitions) within the conjugated system of the heterocyclic rings. ijrpr.com
Imidazo[1,2-a]pyridine and pyrimidine derivatives typically exhibit strong absorption bands in the UV region, often with multiple peaks corresponding to different electronic transitions. ijrpr.comunito.it The position and intensity of these absorption maxima are sensitive to the solvent and the nature of substituents on the ring system. ijrpr.com
Many compounds based on the imidazo[1,2-a]azine core are also fluorescent, meaning they re-emit absorbed energy as light. nih.govresearchgate.net Fluorescence spectroscopy measures the emission spectrum, providing information on the excited state properties of the molecule. These compounds often show strong emission in the blue and violet regions of the spectrum. ijrpr.com The fluorescence quantum yield and the wavelength of maximum emission are key parameters that are influenced by the molecular structure, with electron-donating groups often enhancing luminescence. ijrpr.comnih.gov
X-ray Crystallography for Three-Dimensional Structure Determination of Compounds and Protein-Ligand Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry.
The crystal structure of a closely related analogue, N-tert-Butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine, has been determined. nih.gov The analysis revealed that the imidazole and pyrazine rings are nearly coplanar, with a dihedral angle of just 3.96°. nih.gov Such studies also provide critical insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate how the molecules pack in the crystal lattice. nih.govnih.gov
Furthermore, X-ray crystallography is vital in medicinal chemistry for understanding how these molecules interact with biological targets. By co-crystallizing a compound with a target protein, researchers can obtain a detailed picture of the protein-ligand complex. rsc.org This has been achieved for imidazo[1,2-a]pyridine-based inhibitors, revealing their binding mode within the ATP-binding site of enzymes and allowing for the rationalization of structure-activity relationships. rsc.orgresearchgate.net
Table 3: Crystallographic Data for an Imidazo[1,2-a]pyrazine Analogue
| Parameter | Value | Reference |
|---|---|---|
| Compound | N-tert-Butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine | nih.gov |
| Molecular Formula | C₁₈H₂₃N₅ | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Dihedral Angle (Imidazole-Pyrazine) | 3.96 (8)° | nih.gov |
| Dihedral Angle (Pyrazine-Benzene) | 16.96 (7)° | nih.gov |
Chromatographic Methods for Purity Assessment and Isolation (e.g., Thin Layer Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized this compound derivatives.
Thin Layer Chromatography (TLC) is a rapid, qualitative method used extensively to monitor the progress of chemical reactions and to quickly assess the purity of a sample. researchgate.netmdpi.com A small spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. nih.govmdpi.com The components of the mixture are separated based on their differential affinity for the stationary phase (silica) and the mobile phase, and their positions are visualized under UV light. mdpi.commdpi.com
High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique used for the final purification and to determine the precise purity of a compound. nih.gov Reversed-phase HPLC, using a C18 column as the stationary phase and a mobile phase typically consisting of acetonitrile (B52724) and a buffered aqueous solution, is commonly employed. nih.govunodc.org The compound is detected as it elutes from the column, often using a UV detector, generating a chromatogram where the peak area corresponds to the amount of the compound. nih.gov
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the empirical formula of the synthesized compound, complementing the molecular weight data obtained from mass spectrometry. researchgate.netresearchgate.net
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior
The fundamental electrochemical process for pyrazine involves a two-electron, multi-proton reduction to form 1,4-dihydropyrazine. mdpi.com The potential at which this reduction occurs is highly sensitive to the electronic nature of substituents on the pyrazine ring. mdpi.comdtu.dk Electron-donating groups tend to decrease the reduction potential (making it more negative), as they increase the electron density on the ring, making it more difficult to add electrons. Conversely, electron-withdrawing groups increase the reduction potential (making it more positive) by lowering the electron density of the ring system. mdpi.comdtu.dk
In the case of this compound, the pyrazine ring is fused with an imidazole ring and substituted with a methanamine group at the 3-position. The fused imidazole ring can be considered an electron-donating substituent due to the lone pair of electrons on the non-bridgehead nitrogen atom, which can participate in resonance. This would be expected to increase the electron density of the pyrazine ring. Additionally, the methanamine (-CH2NH2) group at the 3-position is also an electron-donating group through an inductive effect.
The cumulative electron-donating effect of both the fused imidazole ring and the methanamine substituent would likely result in a lower reduction potential for this compound compared to the unsubstituted pyrazine. This implies that the compound would be more resistant to reduction.
The redox behavior of pyrazine derivatives is also known to be pH-dependent, with the reduction potential shifting to more negative values as the pH increases. researchgate.net This is due to the involvement of protons in the reduction process. A similar pH-dependent redox behavior would be anticipated for this compound.
The following table summarizes the general effects of different types of substituents on the redox potential of the pyrazine ring, as established in the literature.
| Substituent Type | Electronic Effect | Effect on Reduction Potential | Example Substituents |
|---|---|---|---|
| Electron-Donating Group (EDG) | Increases electron density on the pyrazine ring | Decreases (becomes more negative) | -CH3, -NH2, -OR |
| Electron-Withdrawing Group (EWG) | Decreases electron density on the pyrazine ring | Increases (becomes more positive) | -COOH, -Cl, -NO2 |
| Fused Aromatic Ring | Can alter electron density and extend conjugation | Variable, depends on the nature of the fused ring | Benzene (in Quinoxaline) |
Based on this, for this compound, the fused imidazole and the methanamine group, both being electron-donating in nature, would be expected to shift the reduction potential to more negative values compared to the parent pyrazine.
Patent Landscape Review from an Academic Research Perspective
Analysis of Synthetic Routes Described in Patent Literature for Imidazo[1,2-a]pyrazine (B1224502) Derivatives
The synthesis of the Imidazo[1,2-a]pyrazine core and its derivatives is a well-established field, with several patented methods. A common and versatile approach is the condensation of a 2-aminopyrazine (B29847) with an α-haloketone. nih.gov However, for the introduction of substituents at the 3-position, such as the aminomethyl group in Imidazo[1,2-a]pyrazin-3-ylmethanamine, more specialized methods are employed.
One prominent method described in the literature is a three-component condensation reaction. This one-pot synthesis involves the reaction of a 2-aminoazine (like 2-aminopyrazine), an aldehyde, and an isocyanide. sci-hub.seresearchgate.net This approach is highly valued for its efficiency and its ability to generate a diverse library of 3-amino-substituted Imidazo[1,2-a]annulated heterocycles. sci-hub.seresearchgate.net
Another synthetic strategy involves the functionalization of the pre-formed Imidazo[1,2-a]pyrazine ring. For instance, the synthesis of 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine derivatives can be achieved through regioselective bromination using N-bromosuccinimide (NBS). This 3-bromo intermediate can then be subjected to various cross-coupling reactions to introduce a wide range of substituents at the 3-position.
The table below summarizes some of the key synthetic routes for 3-substituted Imidazo[1,2-a]pyrazine derivatives found in the literature, which could be adapted for the synthesis of this compound.
| Synthetic Method | Reactants | Key Features | Potential for this compound Synthesis |
| Three-Component Condensation | 2-Aminopyrazine, Aldehyde, Isocyanide | One-pot synthesis, high efficiency, generates diverse 3-amino derivatives. sci-hub.seresearchgate.net | Direct synthesis by using formaldehyde (B43269) and a suitable isocyanide, followed by removal of the isocyanide-derived group. |
| Functionalization of Imidazo[1,2-a]pyrazine | Imidazo[1,2-a]pyrazine, N-bromosuccinimide (NBS) | Regioselective bromination at the 3-position. | The resulting 3-bromo derivative can be a precursor for introducing the aminomethyl group via nucleophilic substitution or cross-coupling reactions. |
| Condensation with α-halocarbonyl compounds | 2-Aminopyrazine, α-haloketone/aldehyde | Classical and straightforward method for forming the Imidazo[1,2-a]pyrazine core. nih.gov | Use of a protected α-amino-α'-haloacetone or a related synthon could lead to the target compound. |
Overview of Claimed Biological Applications and Target Classes in Patents
The patent literature for Imidazo[1,2-a]pyrazine derivatives showcases a broad spectrum of claimed biological activities, with a predominant focus on their role as kinase inhibitors. These compounds are frequently cited for their potential in treating cancer and inflammatory diseases.
A significant number of patents claim the use of Imidazo[1,2-a]pyrazine derivatives as inhibitors of various protein kinases. These include, but are not limited to, Spleen Tyrosine Kinase (Syk), Bruton's Tyrosine Kinase (Btk), Aurora Kinases, and mTOR. moldb.combldpharm.comnih.gov The inhibition of these kinases is a key strategy in the development of targeted therapies for various malignancies and autoimmune disorders. For example, 6-phenyl-imidazo[1,2-a]pyrazine derivatives have been patented as Btk inhibitors for the treatment of autoimmune and inflammatory diseases. bldpharm.com
Beyond kinase inhibition, Imidazo[1,2-a]pyrazine derivatives have also been patented for other therapeutic applications. These include their use as antibacterial agents, particularly as inhibitors of the bacterial type IV secretion system, and as antiviral agents. google.comnih.govresearchgate.net Some patents also describe their potential as luciferase substrates for use in bioluminescence-based assays. parchem.com
The following table provides an overview of the major biological applications and target classes for Imidazo[1,2-a]pyrazine derivatives as described in patent literature.
| Claimed Biological Application | Target Class/Mechanism | Therapeutic Area | Example from Patent Literature |
| Anticancer | Kinase Inhibition (e.g., Syk, Btk, Aurora Kinases, mTOR) moldb.combldpharm.comnih.gov | Oncology | 6-phenyl-imidazo[1,2-a]pyrazine derivatives as Btk inhibitors. bldpharm.com |
| Anti-inflammatory | Kinase Inhibition (e.g., Syk, Btk) moldb.combldpharm.com | Autoimmune Diseases, Inflammatory Disorders | Imidazopyrazine Syk inhibitors. moldb.com |
| Antibacterial | Inhibition of Bacterial Type IV Secretion System | Infectious Diseases | 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial VirB11 ATPase. nih.govresearchgate.net |
| Antiviral | Inhibition of viral replication | Infectious Diseases | 2-phenylimidazo[1,2-a]pyrazin-3-amine scaffold as potential antiviral agents. google.com |
| Diagnostic/Research Tool | Luciferase Substrates | Biotechnology, Drug Discovery | Substituted imidazo[1,2-a]pyrazines as coelenterazine (B1669285) analogs for luciferase-based assays. parchem.com |
Identification of Research Trends and Strategic Areas Indicated by Patent Filings
The analysis of patent filings for Imidazo[1,2-a]pyrazine derivatives highlights several key research trends and strategic areas of focus for pharmaceutical and biotechnology companies.
A dominant trend is the continued exploration of these compounds as selective kinase inhibitors. The initial focus on broad-spectrum kinase inhibitors has evolved towards the development of highly selective inhibitors for specific kinase targets. This is driven by the desire to improve efficacy and reduce off-target side effects. The patenting of derivatives with specific substitution patterns to achieve selectivity for kinases like Btk and Syk is a testament to this trend. moldb.combldpharm.com
Another significant trend is the expansion of the therapeutic applications of Imidazo[1,2-a]pyrazine derivatives beyond oncology and inflammation. The emergence of patents claiming their use as antibacterial and antiviral agents suggests a growing interest in repurposing this versatile scaffold for infectious diseases. google.comnih.govresearchgate.net This is particularly relevant in the context of rising antibiotic resistance.
Furthermore, there is a clear strategic focus on leveraging the Imidazo[1,2-a]pyrazine core for the development of diagnostic and research tools. Patents for luciferase substrates based on this scaffold indicate a commercial interest in their application in high-throughput screening and other bioanalytical methods. parchem.com
Future Perspectives and Emerging Research Directions for Imidazo 1,2 a Pyrazin 3 Ylmethanamine Derivatives
Rational Design of Novel Imidazo[1,2-a]pyrazin-3-ylmethanamine Based Chemical Entities
The future of developing chemical entities based on the this compound core heavily relies on rational design principles, moving beyond traditional high-throughput screening to more targeted approaches. Structure-based drug design and computational modeling are becoming increasingly central to this effort. By leveraging detailed structural information of biological targets, researchers can design ligands with improved potency and selectivity. For instance, the co-crystallization of an imidazo[1,2-a]pyrazine (B1224502) derivative with Aurora-A kinase has provided critical insights into the specific interactions, guiding the synthesis of more potent and selective inhibitors. acs.org This structure-guided optimization has also been successfully applied to develop potent pan-tropomyosin receptor kinase (TRK) inhibitors based on a 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamide scaffold. rsc.org
Computational studies, including 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking, are instrumental in predicting the binding modes and affinities of novel derivatives. nih.gov These in silico methods allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis, saving time and resources. A key strategy involves modifying the imidazo[1,2-a]pyrazine core to enhance interactions with specific residues in a target's active site. For example, designing derivatives where the nitrogen of the imidazo[1,2-a]pyrazine moiety forms a critical hydrogen bond with a methionine residue (Met704) was a key step in developing highly selective Discoidin Domain Receptor 1 (DDR1) inhibitors. researchgate.net This rational approach led to compounds with potent DDR1 inhibition while showing negligible activity against other kinases. researchgate.net
Furthermore, fragment-based drug design represents a powerful strategy. This involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent molecules. The imidazo[1,2-a]pyrazine scaffold itself can be considered a privileged fragment that can be elaborated upon to target a wide range of protein families, particularly kinases.
Integration with Advanced Chemical Biology Approaches for Target Deconvolution and Pathway Modulation
A significant future direction lies in the integration of this compound derivatives with advanced chemical biology tools to elucidate their mechanisms of action. Phenotypic screening, which identifies compounds based on their effect on cellular or organismal models, often yields hits with unknown molecular targets. Target deconvolution is therefore a critical and often rate-limiting step. nih.gov Advanced chemical proteomics approaches are poised to address this challenge. One such strategy involves the use of photoreactive chloroalkane capture tags. nih.gov These tags can be appended to a bioactive imidazo[1,2-a]pyrazine derivative, allowing for UV-induced covalent cross-linking to its cellular targets. Subsequent enrichment and mass spectrometry can then identify these interacting proteins, revealing both on-target and potential off-target effects. nih.gov
These approaches are crucial for understanding the complex biology modulated by these compounds. For example, imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of the Gαq/11 signaling pathway, which is implicated in uveal melanoma. nih.gov Chemical biology tools can be used to map the downstream consequences of this inhibition, confirming the modulation of pathways involving ERK phosphorylation and YAP dephosphorylation. nih.gov Similarly, in the context of PI3K/mTOR dual inhibitors, function-oriented synthesis can be combined with proteomic and metabolomic analyses to understand the broader impact on cellular signaling networks beyond the primary targets. nih.gov This deeper understanding of pathway modulation is essential for predicting efficacy and potential side effects, and for identifying novel therapeutic opportunities.
Potential for Development as Innovative Lead Compounds in Underexplored Therapeutic Areas
While imidazo[1,2-a]pyrazine derivatives are well-explored as anticancer agents, their therapeutic potential extends to several underexplored areas. The unique chemical space occupied by this scaffold makes it a promising starting point for developing innovative lead compounds for diseases with high unmet medical needs.
One such area is neurodegenerative diseases . The structural features of imidazole-containing compounds make them suitable for multi-target-directed strategies against diseases like Alzheimer's and Parkinson's. researchgate.net Recently, hybrids of benzo[d]imidazole and pyrrolo[1,2-a]pyrazine (B1600676) have been shown to ameliorate amyloid aggregates in the brains of transgenic mice, highlighting the potential of related scaffolds in this domain. acs.org Another emerging central nervous system application is in the treatment of epilepsy. Imidazo[1,2-a]pyrazines have been identified as selective negative modulators of AMPA receptors associated with the TARP γ-8 auxiliary subunit, which is highly expressed in the hippocampus and implicated in seizure activity. nih.gov
Infectious diseases represent another frontier. Researchers have initiated investigations into imidazo[1,2-a]pyridine (B132010) derivatives as potential treatments for visceral leishmaniasis, a parasitic disease for which current therapies have significant drawbacks. nih.gov Furthermore, given the broad antimicrobial activity reported for this class of compounds, there is significant potential for developing novel agents against drug-resistant bacteria and fungi. mdpi.com The development of imidazo[1,2-a]pyridine derivatives as inhibitors of Mycobacterium tuberculosis glutamine synthetase points to their potential in combating tuberculosis. researchgate.net
Finally, the role of these compounds in immunology is gaining attention. Potent and selective inhibitors of ENPP1, based on an imidazo[1,2-a]pyrazine core, have been developed. nih.gov These inhibitors can stimulate the immune response and have shown promise in enhancing the efficacy of anti-PD-1 antibodies in cancer immunotherapy models. nih.gov This opens up the possibility of developing these derivatives not just as direct therapeutics but also as adjuvants in combination therapies.
Exploration of New Synthetic Methodologies for Enhanced Accessibility and Diversity of Derivatives
The exploration and optimization of novel synthetic routes are paramount to unlocking the full potential of the this compound scaffold. Future research will focus on methodologies that enhance efficiency, accessibility, and the ability to generate diverse libraries of compounds for screening.
Multicomponent Reactions (MCRs) are particularly promising. These reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.govresearchgate.net Iodine-catalyzed three-component condensations of an aryl aldehyde, 2-aminopyrazine (B29847), and an isocyanide have been developed to afford imidazo[1,2-a]pyrazine derivatives in good yields under mild, room-temperature conditions. nih.govrsc.org Such methods facilitate the rapid generation of compound libraries with diverse substitutions. nih.gov The Groebke–Blackburn–Bienaymé reaction is another powerful MCR for synthesizing related 3-amino-imidazo[1,2-a]pyridine scaffolds. mdpi.com
Diversity-Oriented Synthesis (DOS) is another key strategy. DOS aims to create structurally diverse and complex molecules from simple starting materials, enabling the exploration of new chemical space. rsc.org By employing different reaction conditions, for example, the annulation of 2-amino researchgate.netnih.govrsc.orgtriazines with ketones can be directed to produce different classes of imidazo[1,2-a] researchgate.netnih.govrsc.orgtriazines, sometimes tethered with additional motifs through C-H functionalization. rsc.org
Modern synthetic technologies are also being applied. Microwave-assisted synthesis , for instance, can dramatically reduce reaction times and improve yields for the annulation of 2-aminopyrazines with α-bromoketones, often in environmentally friendly solvents like water-isopropanol mixtures. acs.org Furthermore, visible light-induced C-H functionalization is emerging as a powerful tool for late-stage modification of the imidazo[1,2-a]pyridine core, allowing for the introduction of various functional groups at the C3-position under mild conditions. mdpi.com These advanced methodologies will be crucial for efficiently creating the next generation of this compound derivatives for biological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
